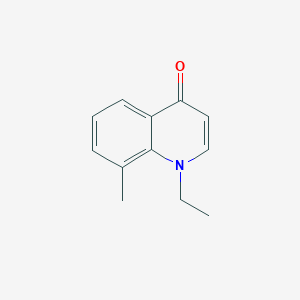

1-Ethyl-8-methylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-ethyl-8-methylquinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-3-13-8-7-11(14)10-6-4-5-9(2)12(10)13/h4-8H,3H2,1-2H3 |

InChI Key |

IZVWBEMEGOSUQY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=CC=CC(=C21)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 8 Methylquinolin 4 1h One and Analogues

Classical Approaches to 4(1H)-Quinolinone Synthesis in Academic Research

Traditional methods for synthesizing the 4(1H)-quinolinone core have been the bedrock of quinoline (B57606) chemistry for over a century. nih.govmdpi.com These approaches, while effective, often necessitate harsh reaction conditions, such as high temperatures and the use of strong acids. acs.orgmdpi.com

The Conrad-Limpach Reaction: Historical Development and Adaptations for 1-Ethyl-8-methylquinolin-4(1H)-one Precursors

First reported in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. nih.govwikipedia.org This reaction is a cornerstone in quinoline synthesis. wikipedia.org The mechanism initiates with the attack of the aniline (B41778) on the keto group of the β-ketoester, leading to a Schiff base intermediate. wikipedia.org This intermediate then undergoes an electrocyclic ring closing at high temperatures, often around 250 °C, to form the quinoline ring. wikipedia.org

For the synthesis of precursors to this compound, a substituted aniline, namely 2-methylaniline, would be reacted with a suitable β-ketoester. The subsequent ethylation at the nitrogen atom would lead to the final product. The choice of solvent is crucial for the efficiency of the cyclization step, with high-boiling inert solvents like mineral oil or Dowtherm A significantly improving yields compared to early solvent-free methods. wikipedia.orgnih.gov The reaction is typically catalyzed by a strong acid like sulfuric acid or hydrochloric acid. wikipedia.org

A study on the Conrad-Limpach reaction identified several alternative, inexpensive solvents that can be effective for large-scale preparations, with the yield generally increasing with the boiling point of the solvent. nih.gov

Cyclocondensation Reactions Utilizing Substituted Anilines and Beta-Ketoesters in Quinolinone Scaffold Construction

The construction of the quinolinone scaffold frequently relies on cyclocondensation reactions, a key step in many classical syntheses like the Conrad-Limpach and Gould-Jacobs reactions. nih.govnih.gov These reactions typically involve the condensation of a substituted aniline with a β-dicarbonyl compound, such as a β-ketoester. nih.govwikipedia.org

In the context of preparing this compound, 2-methylaniline serves as the substituted aniline. This would be reacted with a β-ketoester, and the resulting intermediate would undergo cyclization. The regioselectivity of this cyclization can be influenced by both steric and electronic factors of the substituents on the aniline ring. nih.gov Subsequent N-alkylation with an ethyl group would yield the target molecule.

Several classical named reactions utilize this fundamental approach:

Gould-Jacobs Reaction: This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate to produce 4-hydroxyquinolines. nih.gov However, it often requires high temperatures for the cyclization step, which can lead to decomposition and side reactions. nih.gov

Combes Quinoline Synthesis: This reaction uses a β-diketone instead of a β-ketoester, leading to 2,4-substituted quinolines. wikipedia.org

Doebner-von Miller Reaction: This protocol involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. nih.gov

These classical methods, while foundational, often suffer from drawbacks such as harsh conditions and the use of hazardous reagents. mdpi.comnih.gov

Modern and Sustainable Synthetic Strategies for 4(1H)-Quinolinones

In response to the limitations of classical methods, significant research has focused on developing more efficient, environmentally friendly, and sustainable approaches to quinolinone synthesis. acs.orgnih.govacs.org These modern strategies often employ alternative energy sources, greener solvents, and novel catalytic systems to improve reaction conditions and yields. acs.orgijpsjournal.com

Microwave-Assisted Synthesis for Enhanced Efficiency in 4(1H)-Quinolinone Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity. umich.eduacs.org In the synthesis of 4(1H)-quinolinones, microwave irradiation can significantly enhance the efficiency of the cyclization step. umich.eduresearchgate.net

For instance, the synthesis of 4-hydroxy-2-quinolinones has been achieved in high yield in just a few minutes under microwave irradiation in the presence of a catalytic amount of p-toluenesulfonic acid, a significant improvement over conventional heating methods. umich.edu This technique has also been successfully applied to the one-pot, three-component synthesis of quinoline-hybrid molecules, demonstrating its versatility. acs.org The use of microwave irradiation aligns with the principles of green chemistry by reducing energy consumption and reaction times. nih.govijpsjournal.com

Metal-Free Approaches to Quinolinone Derivatives and Their Environmental Implications

The use of transition metals in catalysis, while often effective, can lead to concerns about cost, toxicity, and metal contamination in the final product. nih.govacs.org Consequently, there has been a growing interest in developing metal-free synthetic routes for quinoline and quinolinone derivatives. acs.orgrsc.org These approaches offer significant environmental benefits by avoiding the use of potentially toxic and expensive metal catalysts. nih.govacs.org

Metal-free strategies often utilize organocatalysts or rely on reaction conditions that promote cyclization without the need for a metal. nih.govnih.gov For example, iodine-catalyzed tandem cyclization reactions have been developed for the synthesis of functionalized quinolines. nih.gov Another approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts in the synthesis of quinolin-4-ones. nih.govmdpi.com These methods are often characterized by mild reaction conditions, broad substrate scope, and good functional group tolerance. acs.org The development of such metal-free protocols is a significant step towards more sustainable and environmentally friendly chemical manufacturing. nih.govrsc.org

Green Chemistry Principles Applied to Quinolinone Synthesis Research

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for quinolinones and other heterocyclic compounds. acs.orgnih.govijpsjournal.com This involves a conscious effort to use less hazardous chemicals, employ safer solvents, improve energy efficiency, and utilize renewable feedstocks. acs.orgnih.gov

Key applications of green chemistry in quinolinone synthesis include:

Use of Greener Solvents: Research has explored the use of water and other environmentally benign solvents for quinolinone synthesis. nih.govmdpi.com For example, a decarboxylating cyclization procedure to synthesize quinolin-4-ones has been developed to be carried out in water at 80 °C. mdpi.com

Catalysis: The development of reusable nanocatalysts and metal-free catalytic systems contributes to waste reduction and improved atom economy. nih.govacs.org

Energy Efficiency: As discussed, microwave-assisted synthesis and ultrasound irradiation are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.govijpsjournal.com

One-Pot Reactions: Multi-component, one-pot syntheses are inherently more efficient and generate less waste than multi-step procedures with isolation of intermediates. nih.govnih.gov

By embracing these green chemistry principles, researchers are paving the way for more sustainable and economically viable methods for the production of valuable quinolinone compounds. acs.orgnih.gov

Targeted Functionalization and Derivatization of the this compound Core

The modification of the fundamental this compound structure is crucial for developing analogues with tailored characteristics for advanced research. Methodologies are focused on introducing functional groups at specific positions on the quinolinone ring system to systematically probe structure-activity relationships. Key strategies involve reactions at the nitrogen atom (position 1), and regioselective substitutions at the C3 and C8 positions of the heterocyclic and carbocyclic rings, respectively.

N-alkylation and N-functionalization at the 1-position of the quinolinone ring are primary methods for structural diversification. The introduction of an ethyl group, as in the title compound, or other substituents at this position significantly alters the molecule's properties.

A common challenge in the alkylation of quinolinones is the potential for competing O-alkylation. However, the reaction conditions can be optimized to favor the desired N-alkylated product. Studies have shown that the alkylation of an alkali salt of the quinolinone in a polar aprotic solvent, such as dimethylformamide (DMF), predominantly yields the N-alkylated product nih.gov. The mechanism often involves a nucleophilic enolate intermediate, which selectively leads to N-alkylation rsc.org.

Various alkylating agents and conditions are employed to achieve this transformation. Typical reagents include alkyl halides like ethyl iodide or functionalized halides such as methyl bromoacetate. uw.edunih.gov The reaction is generally carried out in the presence of a base. The choice of base and solvent is critical for achieving high regioselectivity. For instance, complete N-alkylation has been achieved by optimizing these conditions rsc.org.

Table 1: Selected N-Alkylation Conditions for Quinolinone and Related Scaffolds

| Precursor Type | Alkylating Agent | Base/Reagent | Solvent | Outcome | Reference(s) |

|---|---|---|---|---|---|

| 2-Chloro-quinazolinone | Methyl-2-bromo acetate | - | - | N-Alkylated Precursor | uw.edu |

| Anthranilic Acid | - | Acetic Anhydride (B1165640) | Acetic Acid | O-Acetoxy Quinolone | nih.gov |

| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | - | - | Regioselective N-Alkylation | rsc.org |

| Tetrahydrobenzo[c] uw.eduacs.orgnaphthyridin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide | K₂CO₃ | DMF | Exclusive O-Alkylation | nih.gov |

For the design of advanced analogs, regioselective substitution at other positions of the quinolinone core, particularly C3 and C8, is of significant interest.

Position 3: The C3 position of the quinolin-4-one ring is a frequent target for introducing functional groups that can modulate the compound's activity. acs.org A key strategy for C3 functionalization is initial halogenation, which provides a handle for subsequent cross-coupling reactions. A mild and highly effective method for C3-halogenation involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in combination with potassium halide salts. acs.org This approach allows for the regioselective installation of chloro, bromo, and iodo substituents at room temperature. acs.org Other methods include direct iodination using iodine in an aqueous dioxane solution. researchgate.net Furthermore, highly diastereoselective electrophilic procedures have been developed to introduce other substituents, such as methyl and fluoro groups, directly at the C3 position. nih.gov

Position 8: Modification of the carbocyclic ring, for example at the C8 position, is another important avenue for analog design. The 8-methyl group in the title compound is an example of such a substitution. Typically, substituents at this position are introduced by using a correspondingly substituted starting material, such as a substituted aniline, in a classical quinolinone synthesis like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.com The viability of this approach is demonstrated by the synthesis of various 8-methylquinolinone derivatives and the successful functionalization of other quinoline scaffolds bearing C8-substituents. mdpi.comacs.org

Table 2: Methods for Regioselective Substitution on the Quinolinone Ring

| Position | Reaction | Reagents | Notes | Reference(s) |

|---|---|---|---|---|

| C3 | Halogenation | PIFA/PIDA, KX (X=Cl, Br, I) | Mild, room temperature reaction. | acs.org |

| C3 | Iodination | Iodine, Dioxane/H₂O | Direct iodination of the 4-hydroxy tautomer. | researchgate.net |

| C3 | Methylation / Fluorination | Electrophilic Reagents | Diastereoselective installation of substituents. | nih.gov |

The development of quinolinones for advanced research often necessitates the synthesis of molecules bearing multiple substituents to optimize their properties. Various synthetic routes have been established to produce such poly-substituted derivatives. nih.govorganic-chemistry.org These methods often involve a combination of building the quinolinone core from appropriately substituted precursors followed by further functionalization of the heterocyclic ring. nih.govmdpi.com

A powerful strategy for generating a wide array of poly-substituted quinolinones is combinatorial chemistry on a solid support. acs.org This approach enables the parallel synthesis of a library of compounds with diverse functional groups. For example, a solid-phase synthesis has been successfully developed to produce various 3,5-dicarboxamide quinolin-2(1H)-ones, demonstrating a method for creating two points of diversity on the quinolinone scaffold. acs.org Such techniques are invaluable for rapidly exploring the chemical space around the quinolinone core.

Synthesis of Dimeric and Hybrid Quinolinone Structures Relevant to this compound Research

To further expand the structural diversity and explore novel functionalities, researchers have focused on synthesizing dimeric and hybrid molecules based on the quinolinone scaffold. nih.govnih.gov This approach involves linking two quinolinone units together or combining the quinolinone moiety with other distinct chemical frameworks.

Dimeric Quinolinone Structures: The synthesis of quinolinone dimers has attracted considerable interest in recent years. nih.gov These molecules can be constructed by linking two quinolinone monomers through various spacer units. Synthetic routes to trimeric quinoline structures have also been described, which proceed through dimeric intermediates that can be isolated. nih.gov

Hybrid Quinolinone Structures: A particularly fruitful strategy is the creation of hybrid molecules that combine the quinolinone core with other pharmacophores. This can lead to compounds with unique properties derived from the constituent parts. Several classes of quinolinone hybrids have been reported:

Quinolinone-Heterocycle Hybrids: Quinolone scaffolds have been linked to other heterocyclic systems, such as pyrimidine (B1678525). In one example, the two moieties were connected via a 2-aminophenylsulfide linker using a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

Quinolinone-Quinone Hybrids: Hybrid structures connecting a quinoline derivative to a 1,4-quinone have been synthesized by linking the two active fragments through an oxygen atom. This is typically achieved by reacting a dichloro-substituted quinone with a hydroxy-quinoline in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov

Quinolinone-Steroid Hybrids: The quinolinone framework has been fused to steroid scaffolds, such as cholesterol, to create novel hybrid compounds with an "angular" or "linear" orientation. acs.org

Fused Hybrids: Complex, ring-fused hybrids are also accessible. For instance, tetracyclic indoxyl-fused quinolone-4 hybrids have been prepared via a base-assisted intramolecular SNAr cyclization. nih.gov

Table 3: Examples of Dimeric and Hybrid Quinolinone Structures

| Structure Type | Second Moiety | Linkage/Fusion Type | Synthetic Approach | Reference(s) |

|---|---|---|---|---|

| Dimer | Quinoline | Various Linkers | Stepwise coupling | nih.govnih.gov |

| Hybrid | Pyrimidine | Aminophenylsulfide linker | Microwave-assisted SNAr | nih.gov |

| Hybrid | 1,4-Quinone | Oxygen atom bridge | Nucleophilic substitution | nih.gov |

| Hybrid | Steroid (Cholesterol) | Ring fusion (A-ring) | Multi-step synthesis from oxysteroid | acs.org |

Mechanistic Organic Chemistry of 1 Ethyl 8 Methylquinolin 4 1h One Formation and Reactivity

Detailed Reaction Mechanisms of Key Synthetic Pathways to 4(1H)-Quinolinones

The formation of the fundamental 4(1H)-quinolinone scaffold, the precursor to 1-Ethyl-8-methylquinolin-4(1H)-one, can be achieved through several established synthetic routes. The mechanisms of these pathways are crucial for understanding how the bicyclic structure is assembled.

Elucidation of Cyclization Mechanisms in Quinolinone Ring Formation

The construction of the quinolinone ring system is a cornerstone of its synthesis, primarily achieved through intramolecular cyclization reactions. Two of the most significant methods are the Conrad-Limpach-Knorr synthesis and the Camps cyclization.

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. The mechanism is temperature-dependent. At lower temperatures (kinetic control), the aniline (B41778) nitrogen attacks the keto group of the β-ketoester. This is followed by dehydration to form a β-aminoacrylate intermediate. A subsequent thermal cyclization, which occurs via an intramolecular electrophilic attack of the phenyl ring onto the ester carbonyl, followed by the elimination of alcohol, leads to the formation of the 4-quinolinone.

The Camps cyclization provides another route, starting from an o-acylaminoacetophenone. researchgate.net The mechanism proceeds via a base-catalyzed intramolecular aldol-type condensation. mdpi.com A base abstracts a proton from the α-carbon of the acetophenone (B1666503) moiety, generating an enolate. This enolate then attacks the amide carbonyl carbon intramolecularly. The resulting tetrahedral intermediate subsequently eliminates a molecule of water upon heating to yield the 4-hydroxyquinoline (B1666331), which exists in tautomeric equilibrium with the more stable 4(1H)-quinolinone. researchgate.netmdpi.com The choice between forming a 4-quinolinone or a 2-quinolinone can depend on which enolate is formed and the reaction conditions. mdpi.com

Mechanistic Insights into N-Alkylation Processes for this compound Derivatives

The introduction of the ethyl group at the N1 position of the 8-methylquinolin-4(1H)-one precursor is a critical step in the synthesis of the title compound. This transformation is typically achieved through an N-alkylation reaction. The mechanism for this process is a classic nucleophilic substitution, most often following an SN2 pathway.

In this reaction, the nitrogen atom of the 8-methylquinolin-4(1H)-one acts as a nucleophile. The presence of a lone pair on the nitrogen makes it electron-rich and capable of attacking an electrophilic carbon atom. An ethylating agent, such as ethyl iodide or ethyl bromide, provides the electrophilic ethyl group. For the reaction to proceed efficiently, a base is often employed. The base, such as potassium carbonate or sodium hydride, deprotonates the N-H of the quinolinone, increasing its nucleophilicity and forming the corresponding anion. This potent nucleophile then attacks the δ+ carbon of the ethyl halide, displacing the halide leaving group in a single concerted step to form the C-N bond, resulting in this compound. The reaction is generally irreversible and leads to the desired N-alkylated product. researchgate.net

Reactivity Studies of the this compound Scaffold

The reactivity of the this compound scaffold is dictated by the electronic properties of its constituent rings and functional groups. The interplay between the electron-rich benzene (B151609) ring and the electron-deficient pyridine-like ring, along with the influence of the substituents, governs its behavior in various chemical transformations.

Nucleophilic Substitution Reactions on the Quinolinone Core

Nucleophilic substitution reactions on the quinolinone core are highly regioselective. The presence of the electron-withdrawing carbonyl group and the ring nitrogen atom makes the C2 and C4 positions of the quinolinone ring electrophilic and thus susceptible to nucleophilic attack. For a 4-quinolinone, the C4 position is particularly activated.

To facilitate nucleophilic substitution, a good leaving group must be present at the target position. For instance, a 4-chloro-quinolinone derivative serves as an excellent substrate. The mechanism for this reaction is typically a nucleophilic aromatic substitution (SNAr) that proceeds through an addition-elimination sequence. A nucleophile, such as an amine or a thiol, attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmdpi.com In this intermediate, the negative charge is delocalized over the electron-withdrawing carbonyl group and the nitrogen atom. In the subsequent step, the leaving group (e.g., chloride) is eliminated, restoring the aromaticity of the ring and yielding the 4-substituted quinolinone product. researchgate.netmdpi.com

Electrophilic Aromatic Substitution on the Quinolinone Ring System

Electrophilic aromatic substitution (EAS) on the this compound scaffold will preferentially occur on the carbocyclic (benzene) ring. The heterocyclic ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the protonated nitrogen (under acidic conditions) and the conjugated carbonyl group.

The regioselectivity of the substitution on the benzene ring is controlled by the directing effects of the existing substituents: the N-ethyl-amide system, and the 8-methyl group.

8-Methyl Group : This is an alkyl group, which is a weak activating group and an ortho, para-director due to its electron-donating inductive effect. libretexts.org

N-Ethyl-Amide System : The amide group as a whole is complex. The nitrogen lone pair can donate electron density to the benzene ring via resonance, which is an activating, ortho, para-directing effect. However, the carbonyl group within the heterocyclic ring is strongly electron-withdrawing and deactivating.

Oxidation and Reduction Chemistry of 4(1H)-Quinolinones

The this compound molecule possesses several sites that can undergo oxidation or reduction.

Reduction: The reduction of the 4(1H)-quinolinone scaffold can occur at two primary locations: the C2-C3 double bond and the C4-carbonyl group.

Reduction of the C=C bond : Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) can reduce the double bond in the heterocyclic ring to yield the corresponding 1-ethyl-8-methyl-2,3-dihydroquinolin-4(1H)-one.

Reduction of the Carbonyl Group : The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This would result in the formation of 1-ethyl-4-hydroxy-8-methyl-1,2,3,4-tetrahydroquinoline. The choice of reducing agent and reaction conditions determines the extent of reduction.

Oxidation: The quinolinone ring is relatively electron-rich and can be susceptible to oxidation, though this is less common than reduction. Strong oxidizing agents could potentially lead to ring-opening or degradation. However, a relevant oxidation reaction in the context of quinolinone chemistry is the dehydrogenation of a dihydroquinolinone precursor to form the aromatic quinolinone system. nih.gov For the this compound itself, which is already an aromatic system, further oxidation would require harsh conditions and likely result in complex product mixtures. The methyl group at C8 could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Rearrangement Reactions and Tautomerism in Quinolinone Derivatives

The chemical behavior of quinolinone derivatives, including this compound, is significantly influenced by the interplay of tautomeric forms and the potential for molecular rearrangements. These phenomena are crucial in understanding the reactivity and synthesis of this class of heterocyclic compounds.

Tautomerism in Quinolinone Derivatives

Quinolin-4(1H)-ones exist in a tautomeric equilibrium with their 4-hydroxyquinoline isomers. This relationship is a classic example of keto-enol tautomerism, where the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoline (B57606) ring. rsc.orgorganic-chemistry.org The tautomeric state is of paramount importance for the chemical modifications and biological function of these molecules. organic-chemistry.org

For this compound, this equilibrium involves the migration of a proton between the nitrogen at position 1 and the oxygen at position 4. The two primary tautomeric forms are:

4-Quinolone form: this compound

4-Hydroxyquinoline form: 1-Ethyl-4-hydroxy-8-methylquinoline

This tautomerization can be harnessed to direct chemical reactions. For instance, the 4-hydroxyquinoline tautomer can undergo O-borylation, which then facilitates regioselective C-H borylation at the C8-position, a reaction of significant biological importance. rsc.org The ability to control this tautomeric equilibrium through external factors like metal chelation or solvent choice allows for the "locking" or "switching" of the molecule into a desired form, thereby controlling its reactivity. organic-chemistry.org

Rearrangement Reactions

The quinolinone scaffold, possessing a ketone functional group within a heterocyclic system, can potentially undergo several types of rearrangement reactions. These reactions involve the migration of an atom or group within the molecule, leading to a structural isomer.

Baeyer-Villiger Rearrangement: The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester (or a cyclic ketone into a lactone) through the insertion of an oxygen atom adjacent to the carbonyl group. numberanalytics.comyoutube.com This reaction is typically carried out using peroxy acids. youtube.com For a quinolinone derivative like this compound, a Baeyer-Villiger type rearrangement would result in the insertion of an oxygen atom, potentially leading to a novel heterocyclic system. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of the oxygen insertion. numberanalytics.comyoutube.com

Beckmann Rearrangement: The Beckmann rearrangement transforms an oxime into an amide. organic-chemistry.orgwikipedia.org A quinolinone can be first converted to its corresponding oxime by reaction with hydroxylamine. wikipedia.orglibretexts.org Subsequent treatment of the oxime with an acid catalyst can induce the rearrangement. organic-chemistry.orgwikipedia.org In this process, the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates, leading to the formation of a substituted amide or, in the case of a cyclic oxime, a lactam. wikipedia.org This reaction provides a pathway to expand the ring system and introduce a nitrogen atom into a different position within the molecular framework. libretexts.org

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs in allyl aryl ethers or allyl vinyl ethers. researchgate.net For quinolinone derivatives, this rearrangement has been studied with allyl ethers of the 4-hydroxyquinoline tautomer. For example, the Claisen rearrangement of 1-methyl-4-(3-methylbut-2-enyloxy)-2-quinolone has been shown to yield C-allylated products at the C-3 position. rsc.org This reaction proceeds through a concerted pericyclic mechanism and is a key step in the biosynthesis of certain quinoline alkaloids. rsc.org

| Rearrangement Reaction | Starting Functional Group | Reagents | Resulting Functional Group | Potential Product from this compound derivative |

| Baeyer-Villiger | Ketone | Peroxy acid (e.g., m-CPBA) | Ester / Lactone | Oxygen-inserted heterocyclic ring system |

| Beckmann | Oxime (from Ketone) | Acid (e.g., H₂SO₄, PCl₅) | Amide / Lactam | Ring-expanded lactam |

| Claisen | Allyl ether (from Hydroxy tautomer) | Heat | C-allylated phenol/aniline | 3-allyl-1-ethyl-8-methylquinolin-4(1H)-one |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 8 Methylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. For 1-Ethyl-8-methylquinolin-4(1H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all atoms in the molecule.

¹H NMR Analysis for Proton Environment Elucidation in Quinolinone Structures

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is expected to show signals for the protons on the quinolinone ring system. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the electronic effects of the methyl and ethyl substituents.

The ethyl group attached to the nitrogen atom gives rise to a characteristic triplet and quartet pattern. The methyl group at the C-8 position typically appears as a singlet in the upfield region of the aromatic spectrum. The protons on the quinolinone core, H-2, H-3, H-5, H-6, and H-7, will appear as doublets, triplets, or multiplets depending on their coupling with neighboring protons. Based on data from analogous structures like 8-methylquinoline (B175542) and 1-methyl-4(1H)-quinolone, predicted chemical shifts can be tabulated. nist.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.3 | d | ~7.5 |

| H-3 | ~7.8 | d | ~7.5 |

| H-5 | ~7.6 | d | ~8.0 |

| H-6 | ~7.2 | t | ~7.8 |

| H-7 | ~7.5 | d | ~7.5 |

| 8-CH₃ | ~2.7 | s | - |

| N-CH₂CH₃ | ~4.2 | q | ~7.2 |

Note: These are predicted values based on analogous compounds and may vary from experimental results.

¹³C NMR Analysis for Carbon Skeleton Confirmation of this compound

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C-4) is characteristically found at the most downfield position, typically between 160-180 ppm. libretexts.org Aromatic carbons resonate in the 115-150 ppm range, while the aliphatic carbons of the ethyl and methyl groups appear in the upfield region (10-60 ppm). libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~110 |

| C-3 | ~140 |

| C-4 | ~177 |

| C-4a | ~125 |

| C-5 | ~126 |

| C-6 | ~123 |

| C-7 | ~132 |

| C-8 | ~135 |

| C-8a | ~140 |

| 8-CH₃ | ~18 |

| N-CH₂CH₃ | ~45 |

Note: These are predicted values based on analogous compounds and may vary from experimental results. nist.govlibretexts.orgacs.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) in Complex Quinolinone Structure Determination

Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity and spatial relationships within complex molecules like quinolinones. youtube.commagritek.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the N-CH₂ protons and the -CH₃ protons of the ethyl group. It would also reveal the connectivity of adjacent protons in the aromatic ring, for instance, between H-5, H-6, and H-7. youtube.comresearchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comlibretexts.org It would be used to definitively assign each proton signal to its corresponding carbon signal, such as linking the singlet at ~2.7 ppm to the C-8 methyl carbon and the quartet/triplet signals to their respective ethyl group carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). magritek.comlibretexts.org This is crucial for connecting different fragments of the molecule. For example, HMBC would show a correlation from the N-CH₂ protons to the C-2 and C-8a carbons of the quinolinone ring, confirming the position of the ethyl group. It would also show correlations from the 8-CH₃ protons to the C-7, C-8, and C-8a carbons, confirming the methyl group's location.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. rsc.orgwiley.com For this compound (C₁₂H₁₃NO), the molecular weight is 187.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 187. The fragmentation of quinolinone derivatives often involves characteristic losses. mcmaster.ca Key fragmentation pathways for this molecule would likely include:

Loss of an ethyl radical (∙CH₂CH₃) from the molecular ion to give a fragment at m/z = 158.

Loss of ethene (CH₂=CH₂) via a McLafferty-type rearrangement, if sterically feasible.

Cleavage of the quinolinone ring, potentially losing carbon monoxide (CO) from the keto-group, a common fragmentation for quinolones. mcmaster.ca

Loss of a methyl radical from the parent ion is also a possible, though likely minor, fragmentation pathway.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental composition as C₁₂H₁₃NO. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. docbrown.info The IR spectrum of this compound would display several characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) C-H |

| ~1680 | C=O Stretch | Amide/Ketone Carbonyl |

| 1620-1580 | C=C Stretch | Aromatic Ring |

X-ray Crystallography for Solid-State Structure Determination of Quinolinone Derivatives

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net While a specific crystal structure for this compound is not publicly available, the technique is widely applied to quinolinone derivatives. nih.govnih.gov

An X-ray crystallographic analysis of this compound would be expected to confirm:

The planarity of the bicyclic quinolinone ring system.

The specific bond lengths and angles, which can provide insight into the electronic distribution and aromaticity of the rings.

The conformation of the N-ethyl group relative to the plane of the quinolinone ring.

The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as π-π stacking or hydrogen bonding (if co-crystallized with a suitable solvent).

This technique is the gold standard for unambiguous structural determination and would be the ultimate confirmation of the connectivity established by NMR and MS. nih.govosti.gov

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural elucidation of the specific chemical compound this compound is not publicly available. This includes in-depth analysis of its crystal packing, intermolecular interactions, hydrogen bonding, conformational state, and electronic transitions as would be determined by techniques such as X-ray crystallography and Ultraviolet-Visible (UV-Vis) spectroscopy.

Scientific investigations into the broader class of 4(1H)-quinolinones are available, offering general insights into their structural and spectroscopic properties. For instance, studies on related quinolinone derivatives reveal that their crystal structures are often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions. helsinki.fi The conformation of the quinolinone ring system and the influence of various substituents on its planarity and packing are also areas of active research. helsinki.fi Furthermore, UV-Vis spectroscopy is commonly employed to study the electronic structure of these conjugated systems, with observed absorptions corresponding to π-π* and n-π* transitions. acs.org

However, without specific studies on this compound, any discussion of its specific crystal packing, bond lengths, intermolecular hydrogen bonds, conformational details, or UV-Vis absorption maxima would be purely speculative. The precise influence of the ethyl group at the 1-position and the methyl group at the 8-position on these properties requires experimental determination.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline for this compound, is not possible at this time due to the absence of the necessary primary research data in the public domain.

Structure Activity Relationship Sar and Pharmacophore Modeling of 1 Ethyl 8 Methylquinolin 4 1h One Derivatives

Influence of N1-Substitution on the Biological Activity Profile of Quinolinones

The ethyl group at the N1 position, as seen in 1-Ethyl-8-methylquinolin-4(1H)-one, is a common feature in many biologically active quinolinones. However, modifications to this group can significantly impact the activity profile.

For instance, in the context of antibacterial activity, replacing the N1-ethyl group with a cyclopropyl (B3062369) group has been shown to enhance antimicrobial activity. mdpi.comnih.gov This enhancement is exemplified by the increased potency of ciprofloxacin (B1669076) compared to norfloxacin (B1679917), where the N1-substituent is changed from an ethyl to a cyclopropyl group, resulting in a 4 to 32-fold improvement in activity against various microorganisms. nih.gov The steric and spatial effects of the N1-substituent are believed to influence the molecule's interaction with DNA gyrase, a key bacterial enzyme. mdpi.com

Conversely, for certain biological activities, a cyclopropyl group at the N1 position can be detrimental. In a study of N-alkyl-2-(E)-alkenyl-4(1H)-quinolones, a cyclopropyl residue at N-1 was suggested to be unfavorable for antibacterial activity. mdpi.com

The introduction of substituted phenyl or thiazole (B1198619) rings at the N1 position has also been found to have a beneficial effect on the biological activity of quinolinones. mdpi.com A quantitative structure-activity relationship (QSAR) analysis of N1-aryl substituted quinolones revealed that the antibacterial activity in a whole-cell system is related to the electronic properties and the length of the substituents on the phenyl ring. In a cell-free system, the activity was primarily governed by lipophilicity and the width of the substituents. nih.gov

Table 1: Comparison of N1-Substituent Effects on Antibacterial Activity

| N1-Substituent | Effect on Antibacterial Activity | Example Compound(s) | Reference(s) |

| Ethyl | Baseline activity | Norfloxacin | nih.gov |

| Cyclopropyl | Generally enhances activity | Ciprofloxacin | mdpi.comnih.gov |

| Substituted Phenyl | Can be beneficial | Various synthetic quinolones | mdpi.comnih.gov |

| Substituted Thiazole | Can be beneficial | Various synthetic quinolones | mdpi.com |

Role of Methyl Substitution at Position 8 on the Activity Profile of this compound Analogues

The C8 position of the quinolinone ring is another key site for modification that can modulate biological activity. The introduction of a methoxy (B1213986) group at the C8 position has been shown to improve the antitumor properties of certain quinolin-4-ones. mdpi.com While direct studies on the 8-methyl group of this compound are limited in the provided results, the impact of substituents at this position is an active area of research. For example, the regioselective introduction of heteroatoms at the C-8 position of quinoline (B57606) N-oxides has been achieved, highlighting the feasibility of synthesizing diverse C8-substituted analogs for SAR studies. acs.org

Effects of Substituents at Positions 2, 3, and 4 on the Quinolinone Ring System and Resultant Biological Activity

The substituents at positions 2, 3, and 4 of the quinolinone ring are crucial for biological activity.

Position 2: Modifications at the C2 position were historically considered unfavorable due to the loss of activity with 2-methyl and 2-hydroxyl substitutions. nih.gov However, more recent studies have shown that certain C2 substituents can be advantageous. For instance, alkyl groups at position 2 have been found to be more beneficial for antineoplastic activity than aryl groups. mdpi.com Furthermore, quinolone derivatives with a ring between positions 1 and 2 have demonstrated biological activity. nih.gov

Position 3: A carboxyl group at the C3 position is a hallmark of many antibacterial quinolones, facilitating penetration into the bacterial cell. mdpi.com It is also believed that for optimal activity, the substituent at position 3 should be coplanar with the quinoline ring. mdpi.com The planarity between the 4-keto and 3-carboxylic acid groups is considered a critical criterion for biological activity. nih.gov

Table 2: Influence of Substituents at Key Positions on the Quinolinone Ring

| Position | Common Substituent(s) | Influence on Biological Activity | Reference(s) |

| 2 | Alkyl groups | More advantageous for anticancer activity than aryl groups. | mdpi.com |

| 3 | Carboxyl group | Facilitates bacterial cell penetration; planarity with the ring is important. | mdpi.comnih.gov |

| 4 | Carbonyl group | Essential for overall potency. | mdpi.com |

Stereochemical Considerations in Quinolinone Activity and Receptor Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as the three-dimensional shape of a molecule dictates its interaction with biological targets like enzymes and receptors. mhmedical.com For quinolone derivatives, stereoisomerism can lead to significant differences in pharmacological properties. nih.gov

The individual enantiomers of a chiral drug can exhibit different bioavailability, rates of metabolism, potency, and selectivity. nih.gov For example, the (S)-enantiomer of the quinolone antibacterial agent ofloxacin, known as levofloxacin, is significantly more active than the (R)-enantiomer and is marketed as a separate drug. washington.edu This highlights that the specific spatial arrangement of atoms in a quinolone molecule is critical for its interaction with its biological target. The concept of a "three-point tethering" of a chiral ligand to its macromolecular target helps to explain these observed differences in activity between stereoisomers. researchgate.net Even if a chiral center is not directly involved in the binding interaction, the enantiomers can still differ in their metabolic profiles and affinities for other biological molecules. nih.gov

Pharmacophore Model Generation and Validation for 4(1H)-Quinolinone Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This approach is valuable for designing novel and potent inhibitors.

For 4(1H)-quinolinone scaffolds, pharmacophore models have been developed to elucidate the key features necessary for various biological activities, such as antitubercular and anticancer effects.

A validated pharmacophore model for quinolone-based DNA gyrase inhibitors identified three hydrogen bond acceptors (HBA) and one hydrophobic (Hy) moiety as essential features for potent antitubercular activity. nih.gov This model was successfully used to screen a large database of compounds and identify new potential leads. nih.gov

In another study focused on developing novel tubulin inhibitors with potential anticancer activity, a structure-based pharmacophore model was generated. nih.gov This model consisted of one hydrogen-bond acceptor, two aromatic features, and one hydrophobic feature. The validation of this model demonstrated its efficiency in identifying potential hits from a database of drug-like compounds. nih.gov

These models provide a rational basis for the design and optimization of new this compound derivatives with improved biological activities.

Ligand-Based and Structure-Based Pharmacophore Development for Quinolinone Libraries

Pharmacophore modeling serves as a cornerstone in computational drug discovery, enabling the identification of essential three-dimensional chemical features responsible for a molecule's biological activity. For extensive and structurally diverse compound families like quinolinone libraries, both ligand-based and structure-based pharmacophore approaches are pivotal in elucidating structure-activity relationships (SAR) and guiding the design of novel, potent derivatives. nih.govcreative-biolabs.com These models effectively translate complex molecular interactions into a simplified and searchable representation, which is invaluable for virtual screening and lead optimization. nih.govbiorxiv.org

Ligand-Based Pharmacophore Modeling

In scenarios where the three-dimensional structure of the biological target is not available, ligand-based methods are employed. creative-biolabs.commdpi.com This strategy relies on analyzing a set of known active ligands to deduce the common chemical features that are essential for activity. creative-biolabs.com The process involves superimposing the 3D structures of these molecules and identifying shared characteristics such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionic groups. creative-biolabs.combiorxiv.org

A notable application of this approach involved a study on quinoline derivatives with anti-gastric cancer properties. Researchers developed a three-dimensional quantitative structure-activity relationship (3D-QSAR) model using the Comparative Molecular Field Analysis (CoMFA) method for a library of 33 quinoline-based compounds. nih.govmdpi.com This model correlated the three-dimensional steric and electrostatic properties of the compounds with their observed biological activity. nih.gov The robustness and predictive power of the resulting 3D-QSAR model were confirmed through rigorous internal and external validation methods, yielding strong statistical correlation coefficients. mdpi.comresearchgate.net By analyzing the contour maps generated from this model, researchers could identify specific structural regions where modifications would likely enhance inhibitory activity, leading to the successful design of new, more potent anticancer agent derivatives. nih.gov

Table 1: Statistical Validation of a 3D-QSAR (CoMFA) Model for a Quinoline Derivative Library

| Parameter | Value | Description |

|---|---|---|

| R² (Train) | 0.931 | The coefficient of determination for the training set, indicating a strong fit of the model. |

| Q² (cv) | 0.625 | The cross-validated correlation coefficient, indicating good internal predictive ability. |

| R² (Test) | 0.875 | The coefficient of determination for the external test set, confirming the model's high predictive power for new compounds. |

Data derived from a study on quinoline derivatives as anti-gastric cancer agents. mdpi.comresearchgate.net

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is known, often from X-ray crystallography or NMR spectroscopy, a structure-based approach can be utilized. biorxiv.org These models are derived directly from the key interaction points observed between the ligand and the active site of the macromolecule. biorxiv.org

An integrated ligand- and structure-based virtual screening approach was successfully applied to discover novel DNA gyrase inhibitors with activity against Mycobacterium tuberculosis. nih.gov A pharmacophore model was generated from a set of 71 structurally diverse quinolones and validated against the known binding pocket of the M. tuberculosis DNA gyrase enzyme (using PDB codes 3IFZ and 3FOF). nih.gov

This study identified several crucial features for activity. The analysis of how the most active compounds mapped to the pharmacophore revealed that the two oxo groups at positions 1 and 3 of the quinolone nucleus were critical, mapping to two hydrogen bond acceptor features in the model. nih.gov This structure-based validation ensures that the pharmacophore model accurately reflects the necessary interactions within the enzyme's active site. The resulting pharmacophore was then used as a 3D query to screen compound libraries, successfully identifying potential new inhibitors. nih.gov

To enhance the accuracy of these models, advanced methods incorporate protein flexibility. Dynamic structure-based pharmacophores, generated from molecular dynamics (MD) simulations, capture the natural dynamic movements of the protein-ligand complex. biorxiv.org This provides a more realistic representation of the binding process compared to static models derived from a single crystal structure. biorxiv.org

Table 2: Key Pharmacophore Features for Quinolone-Based DNA Gyrase Inhibitors

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Oxo group at position 1 of the quinolone nucleus | Essential for interaction with the DNA gyrase active site. |

| Hydrogen Bond Acceptor 2 | Oxo group at position 3 of the quinolone nucleus | Essential for interaction with the DNA gyrase active site. |

| Hydrophobic Feature | Aromatic ring system of the quinolone core | Occupies a hydrophobic pocket within the enzyme. |

| Excluded Volume | (Not a feature, but a constraint) | Defines regions in space where substituents would cause steric clashes, guiding substitution patterns. |

Features identified from a pharmacophore model for antitubercular quinolones. nih.gov

Computational Chemistry and Cheminformatics in 1 Ethyl 8 Methylquinolin 4 1h One Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties of 1-Ethyl-8-methylquinolin-4(1H)-one .

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and stability. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Quinolinone Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -2.2 |

| HOMO-LUMO Gap | 3.6 |

Note: This data is illustrative for a quinolinone derivative and not specific to this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In the context of quinolinone derivatives, MEP analysis helps to identify the most reactive parts of the molecule. For This compound , it is expected that the oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the aromatic protons and the ethyl group would likely show positive potential. Studies on similar heterocyclic compounds confirm that MEP analysis is a reliable predictor of reactive behavior. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational methods, particularly DFT, can be employed to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly useful for the structural confirmation of newly synthesized compounds. The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. modgraph.co.uk

While experimental NMR data for This compound would be definitive, theoretical calculations can provide a predicted spectrum that aids in the assignment of experimental peaks. nih.gov Discrepancies between theoretical and experimental values can often be attributed to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations. nih.gov Theoretical studies on various quinoline (B57606) derivatives have demonstrated a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts, validating the utility of this approach.

Table 2: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts for a Quinoline Derivative

| Proton | Theoretical δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H-2 | 7.85 | 7.92 |

| H-3 | 6.50 | 6.58 |

| H-5 | 7.60 | 7.65 |

| H-6 | 7.30 | 7.38 |

| H-7 | 7.50 | 7.55 |

Note: This data is for a representative quinoline derivative and is not specific to this compound.

Non-Linear Optical (NLO) Properties of Quinolinone Derivatives

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. semanticscholar.org Quinolinone derivatives have been identified as promising candidates for NLO materials due to their extended π-conjugated systems. rsc.org DFT calculations are instrumental in predicting the NLO properties of these molecules, such as the first hyperpolarizability (β). semanticscholar.org

Compounds with large β values are considered to have significant NLO activity. For quinolinone derivatives, the presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and, consequently, the NLO response. semanticscholar.org Theoretical studies on halogenated dihydroquinolinones have shown that these compounds are promising NLO materials, with their properties being influenced by the nature of the substituents and the crystal packing. rsc.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as This compound , interacts with a biological target, typically a protein. These methods are crucial in drug discovery and development.

Prediction of Binding Affinity and Identification of Key Interacting Residues in Target Proteins

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity, often expressed as a docking score. This allows for the virtual screening of large compound libraries to identify potential drug candidates.

For This compound , molecular docking studies could be performed against various protein targets to explore its potential biological activities. The quinolinone scaffold is present in many bioactive compounds, suggesting that this derivative could also exhibit interesting pharmacological properties. Docking simulations would reveal the key amino acid residues in the active site of a target protein that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other forces.

Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the binding process and can help to refine the understanding of the key interactions driving ligand binding.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-8-fluoroquinolin-4(1H)-one bldpharm.com |

| 1-Ethyl-4-methylquinolin-2(1H)-one bldpharm.com |

| 1-Ethyl-4-hydroxy-8-methylquinolin-2-one nih.gov |

| 1-Ethyl-2-((1-ethylquinolin-4(1H)-ylidene)methyl)quinolin-1-ium iodide bldpharm.com |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one nih.gov |

| Chloroquine (B1663885) uncw.edu |

| Amodiaquine uncw.edu |

| Mefloquine uncw.edu |

| Quinine (B1679958) uncw.edu |

| Pomalidomide |

| Formaldehyde youtube.com |

| Maleic anhydride (B1165640) wikipedia.org |

| Cyclopentadiene wikipedia.org |

Exploration of Binding Modes and Conformational Changes upon Quinolinone Binding

Molecular dynamics (MD) simulations and docking studies are instrumental in elucidating the binding modes of quinolinone derivatives to their biological targets. These computational techniques allow for a detailed examination of the conformational changes that both the ligand and the protein undergo upon binding.

Understanding the dynamic nature of the protein-ligand complex is crucial. MD simulations reveal that the binding of a ligand can induce conformational shifts in the target protein, a phenomenon known as induced fit. nih.gov Conversely, a protein may exist in a state of conformational equilibrium, and a ligand may selectively bind to a specific, pre-existing conformation, a process termed conformational selection. nih.gov Both mechanisms are not mutually exclusive and can be seen as different perspectives of the same binding event, depending on the temporal order of conformational changes and ligand binding/unbinding. nih.gov

The stability of the ligand within the binding pocket can be assessed by analyzing the root mean square deviation (RMSD) of the ligand's heavy atoms from their initial docked conformation over the course of the simulation. mdpi.com Significant fluctuations in RMSD may indicate an unstable binding mode, while a stable RMSD suggests a consistent and favorable interaction. mdpi.com Furthermore, the radius of gyration of the protein can be monitored to detect large-scale conformational changes upon ligand binding. mdpi.com

The intrinsic fluorescence of nucleic acids, for instance, can be altered by the binding of quinoline derivatives, indicating conformational changes in the DNA structure. wikipedia.org These changes are influenced by the electronic coupling between the chromophores of the nucleic acid bases, which is sensitive to their geometric arrangement. wikipedia.org

Virtual Screening and Library Design for Novel Quinolinone Compounds

Virtual screening has emerged as a powerful and cost-effective method for identifying promising lead compounds from large chemical libraries. nih.govtandfonline.com This approach significantly reduces the time and resources required for initial drug design. tandfonline.comnih.gov

Pharmacophore modeling is a key component of virtual screening. mdpi.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. mdpi.comnih.gov These models can be generated based on the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). mdpi.com

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound databases, such as ZINCpharmer and ChEMBL, to identify molecules that match the defined features. mdpi.comnih.gov This process filters vast libraries down to a manageable number of potential hits for further investigation. mdpi.com The quality of a pharmacophore model is often assessed by its ability to distinguish between known active and inactive compounds. mdpi.com

Recent advancements have led to the development of deep learning frameworks for structure-based pharmacophore modeling, which can accelerate large-scale virtual screening even further. arxiv.org

Following virtual screening, the identified hits are typically subjected to further computational analysis to prioritize them for synthesis and biological evaluation. Molecular docking is a widely used technique to predict the binding affinity and orientation of a ligand within the active site of a target protein. researchgate.net The docking scores, along with an analysis of the predicted binding interactions, help in ranking the compounds. nih.gov

For instance, in the discovery of novel PI3Kα inhibitors, a multi-step virtual screening protocol involving docking-based methods was employed, leading to the identification of potent 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives. researchgate.net Similarly, a study targeting microtubule assembly identified ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712) from a library of two million chemicals, which was found to bind to the colchicine-binding pocket of β-tubulin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This method is fundamental for predicting the activity of newly designed molecules and for understanding the structural features that govern their potency. mdpi.com

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. nih.gov These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov Finally, statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. nih.govmdpi.com Statistical parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive R² (r²_test) for an external test set are used to evaluate the model's robustness and predictability. nih.govmdpi.com A well-validated QSAR model can be used to predict the activity of new, unsynthesized quinolinone analogues, thereby guiding the design of more potent compounds. nih.gov

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of a series of compounds. dntb.gov.ua For example, in a study of quinolinone-based thiosemicarbazones, the van der Waals volume, electron density, and electronegativity were found to play a pivotal role in their antituberculosis activity. nih.gov

Contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a visual representation of the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding fields would likely lead to an increase or decrease in activity. nih.gov These maps offer valuable insights for optimizing the lead compounds.

Aromaticity has also been investigated as a descriptor for the pharmacological activity of quinoline derivatives. mdpi.com Studies have shown that the properties of the pyridine-type ring within the quinoline system can be more critical for drug activity than the benzene-type ring. mdpi.com

Future Perspectives and Emerging Research Directions for 1 Ethyl 8 Methylquinolin 4 1h One

Development of Novel and Efficient Synthetic Pathways for Expanding Quinolinone Structural Diversity

The future of quinolinone-based research heavily relies on the ability to synthesize a wide array of derivatives efficiently and sustainably. While classical methods like the Gould-Jacobs, Conrad-Limpach, and Camps reactions have been fundamental, modern synthetic chemistry is pushing towards more versatile and eco-friendly alternatives. nih.govmdpi.com

Future synthetic strategies will likely focus on:

Catalytic and Metal-Free Reactions: There is a growing interest in developing synthetic routes that avoid harsh conditions and toxic transition metals. mdpi.com For instance, N-heterocyclic carbene (NHC)-catalyzed synthesis and visible-light-promoted metal-free protocols are emerging as powerful tools for constructing the quinoline (B57606) core. mdpi.commdpi.com These methods offer mild reaction conditions and a broad substrate scope, which is ideal for creating diverse libraries of quinolinone analogs.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the quinolinone scaffold is a highly sought-after strategy. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving atom economy. Research into regioselective C-H activation will allow for the precise introduction of various substituents onto the quinoline ring system.

Mechanochemistry: The use of mechanical force, such as ball milling, to drive chemical reactions is a green chemistry approach that is gaining traction. acs.org A stainless-steel-induced deoxygenative C-2 alkynylation of heterocyclic N-oxides has been demonstrated under ball milling conditions, offering a novel, solvent-free method for functionalization. acs.org Applying such mechanochemical methods to quinolinone synthesis could lead to higher efficiency and reduced waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for key steps in quinolinone synthesis, such as nitration, reduction, and cyclization, could enable the rapid and automated production of derivative libraries for high-throughput screening.

These advanced synthetic methods will be crucial for systematically modifying the 1-Ethyl-8-methylquinolin-4(1H)-one structure—for example, by altering the N-ethyl group, modifying the 8-methyl substituent, or introducing new functional groups at various positions on the bicyclic ring. This will generate a rich chemical space for exploring structure-activity relationships (SAR).

Table 1: Comparison of Classical and Modern Synthetic Routes to Quinolinones

| Method | Description | Advantages | Disadvantages |

| Gould-Jacobs Reaction | A classical method involving the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonic ester followed by thermal cyclization. mdpi.com | Well-established, good for certain substitution patterns. | High temperatures often required, limited substrate scope. |

| Conrad-Limpach Synthesis | Involves the condensation of anilines with β-ketoesters. The reaction conditions determine whether a 2- or 4-quinolinone is formed. mdpi.com | Versatile for producing both 2- and 4-quinolinones. | Can produce isomeric mixtures, may require harsh acidic or basic conditions. |

| NHC-Catalyzed Synthesis | Utilizes N-heterocyclic carbenes to catalyze the annulation of aldehydes and other precursors to form the quinolinone core. mdpi.com | Mild reaction conditions, metal-free. | Catalyst sensitivity, substrate scope can be limited. |

| Visible-Light Photoredox Catalysis | Employs light and a photocatalyst to enable bond formations under exceptionally mild conditions, often at room temperature. mdpi.com | Green chemistry, high functional group tolerance, novel reactivity. | Requires specialized equipment, photocatalyst cost. |

| Mechanochemical Synthesis | Uses mechanical energy (ball milling) to initiate reactions, often in the absence of a solvent. acs.org | Environmentally friendly (solvent-free), can access different reactivity. acs.org | Scalability can be a challenge, monitoring reaction progress is difficult. |

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms of Action for Quinolinones

Quinolinone derivatives are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netmdpi.com However, the full therapeutic potential of this scaffold is far from realized. Future research will be directed towards identifying novel biological targets and understanding the complex mechanisms through which these compounds exert their effects.

Key areas of exploration include:

Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions, which have traditionally been considered "undruggable." The rigid, planar structure of the quinolinone core makes it an attractive scaffold for designing molecules that can disrupt specific PPIs involved in cancer or inflammatory diseases.

Epigenetic Modulators: There is growing evidence that small molecules can modulate the activity of enzymes involved in epigenetic regulation (e.g., histone deacetylases, methyltransferases). Screening quinolinone libraries against these targets could uncover new classes of epigenetic drugs for treating cancer and other genetic disorders.

Neurodegenerative Diseases: The role of quinolinones in central nervous system (CNS) disorders is an underexplored area. Certain quinoline derivatives have shown potential as mGluR5 antagonists. acs.org Investigating the ability of compounds like this compound to cross the blood-brain barrier and interact with targets relevant to Alzheimer's or Parkinson's disease represents a significant opportunity.

Antiviral and Antiparasitic Agents: While the antibacterial properties of fluoroquinolones are famous, the broader quinolinone class holds potential against other pathogens. For example, quinoline-oxadiazole hybrids have shown antitubercular activity. nih.gov Systematic screening of diverse quinolinones against a wide range of viruses and parasites (such as Plasmodium falciparum, the causative agent of malaria) could lead to the discovery of new infectious disease therapies. orientjchem.org A crucial mechanism in cancer therapy involves the enzyme NAD(P)H quinone dehydrogenase 1 (NQO1), which can be activated by quinone-based compounds to induce apoptosis. nih.gov

Elucidating the mechanism of action will require a combination of advanced techniques, including chemical proteomics to identify protein targets, transcriptomics to understand changes in gene expression, and structural biology (X-ray crystallography, Cryo-EM) to visualize how these molecules bind to their targets at an atomic level.

Integration of Artificial Intelligence and Machine Learning in Accelerated Quinolinone Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. For the quinolinone scaffold, these computational tools can dramatically accelerate the identification and optimization of new drug candidates.

Future applications of AI/ML in this area include:

Predictive Modeling (QSAR): By training algorithms on existing data sets of quinolinone derivatives and their measured biological activities, ML models can predict the potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel, untested compounds. This allows researchers to prioritize the synthesis of molecules with the highest probability of success.

De Novo Drug Design: Generative AI models can design entirely new quinolinone structures optimized for a specific biological target. These models, guided by desired physicochemical properties and synthetic accessibility scores, can propose innovative molecules that human chemists might not have conceived.

Synthesis Planning: AI tools can assist chemists by proposing viable and efficient synthetic routes for target quinolinone molecules. By analyzing vast databases of chemical reactions, these platforms can identify the best starting materials and reaction conditions, saving significant time and resources in the lab.

Biological Data Analysis: AI can analyze complex biological data from high-throughput screening and 'omics' experiments to identify novel drug targets and uncover subtle structure-activity relationships that are not apparent through traditional analysis.

By leveraging AI and ML, the development cycle for new quinolinone-based drugs, from initial hit discovery to a pre-clinical candidate, can be significantly shortened and made more cost-effective.

Advanced Material Science Applications of Quinolinone Derivatives beyond Medicinal Chemistry

The unique photophysical and electronic properties of the quinoline ring system make its derivatives promising candidates for applications in material science, extending their utility far beyond medicine. acs.org

Emerging research directions include:

Organic Electronics: The conjugated π-system of quinolinones can be tailored to create organic semiconductors. These materials could be used in the fabrication of Organic Light-Emitting Diodes (OLEDs) for displays and lighting, as well as Organic Photovoltaics (OPVs) for solar energy conversion. The introduction of substituents like the ethyl and methyl groups in this compound can be used to fine-tune the electronic energy levels (HOMO/LUMO) and solid-state packing of the material.

Chemosensors: The quinolinone scaffold can be functionalized with specific binding sites to create highly sensitive and selective chemosensors. These sensors could detect environmentally hazardous metal ions or biologically important anions through changes in their fluorescence or color upon binding. The inherent fluorescence of many quinoline derivatives provides a built-in signal transduction mechanism.

Functional Dyes: Quinolinone derivatives can serve as scaffolds for developing advanced functional dyes. These could include electrochromic dyes that change color in response to an electrical potential for use in smart windows, or solvatochromic dyes that report on the polarity of their environment, useful in various chemical and biological imaging applications.

Table 2: Potential Material Science Applications of Quinolinone Derivatives

| Application Area | Underlying Principle | Potential Function of Quinolinone |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence from organic semiconductor layers. | Can act as electron-transporting, hole-transporting, or emissive materials. |

| Organic Photovoltaics (OPVs) | Generation of charge from light in organic donor-acceptor systems. | Can serve as either electron donor or acceptor materials in the active layer. |

| Fluorescent Chemosensors | Change in fluorescence properties upon binding to a target analyte. | The quinolinone core acts as a fluorophore, with appended receptors for selectivity. |

| Electrochromic Materials | Reversible color change upon electrochemical oxidation or reduction. | The extended π-system allows for stable redox states with different absorption spectra. |

Potential Applications of Quinolinone Derivatives in Catalysis

Future catalytic applications could involve:

Ligands for Homogeneous Catalysis: Chiral quinolinone derivatives can be synthesized and used as ligands for transition metals (e.g., Ruthenium, Palladium, Iridium). mdpi.com Such complexes could catalyze a wide range of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and C-H functionalizations, providing enantiomerically pure products for the pharmaceutical and fine chemical industries.